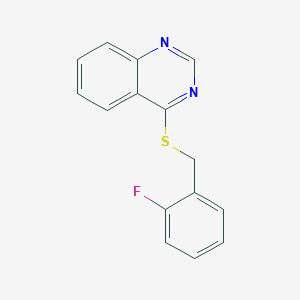

4-((2-Fluorobenzyl)thio)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-((2-Fluorobenzyl)thio)quinazoline” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant activities .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves a series of reactions, including aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . In one study, a series of novel 2,4,6-trisubstituted quinazoline derivatives were designed and synthesized . The compounds were synthesized using a one-pot method after intramolecular cyclization and dehydration catalyzed by aqueous methylamine solution .Molecular Structure Analysis

The molecular structure of “4-((2-Fluorobenzyl)thio)quinazoline” and its derivatives can be characterized using various techniques such as FTIR, 1H-NMR, 13C NMR, and HRMS . The crystal structure can also be determined using X-ray diffraction .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For instance, the aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles .Aplicaciones Científicas De Investigación

Cancer Research Cytotoxic Agents

Quinazolinone compounds, including derivatives like “4-((2-Fluorobenzyl)thio)quinazoline”, are often explored for their cytotoxic properties against various cancer cell lines. They are synthesized and tested for their potential to induce cell death in cancerous cells, which is a critical aspect of developing new chemotherapy drugs .

Molecular Docking Studies

These compounds are also used in molecular docking studies to predict how they interact with specific proteins or enzymes within cancer cells. This helps in understanding their mechanism of action and optimizing their structure for better efficacy .

Mutant p53 Function Modulation

Some quinazolinone derivatives have shown selective inhibition activity in cancer cell lines with mutant p53, a common mutation in cancer cells. By dictating the function of mutant p53, these compounds can induce apoptotic cell death, providing a targeted approach to cancer treatment .

Synthesis Research

The synthesis process of quinazoline derivatives, including “4-((2-Fluorobenzyl)thio)quinazoline”, is a significant area of research. Understanding the chemical reactions and conditions that lead to these compounds is crucial for developing efficient production methods .

Mecanismo De Acción

The mechanism of action of quinazoline derivatives often involves their interaction with biological targets. For example, some quinazoline derivatives have been found to exhibit anti-proliferative activity against human cancer cell lines . They can inhibit the colony formation and migration of cancer cells, induce apoptosis of cancer cells, and induce cell cycle arrest .

Direcciones Futuras

The future directions for the research on “4-((2-Fluorobenzyl)thio)quinazoline” and its derivatives could involve further exploration of their synthesis, characterization, and biological activities. For instance, more studies could be conducted to investigate their anti-tumor activities and mechanisms of action . Additionally, research could be carried out to discover novel and effective anti-tumor drugs based on the quinazoline scaffold .

Propiedades

IUPAC Name |

4-[(2-fluorophenyl)methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-13-7-3-1-5-11(13)9-19-15-12-6-2-4-8-14(12)17-10-18-15/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOWZYFLXIVPAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=NC3=CC=CC=C32)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Fluorobenzyl)thio)quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2935215.png)

![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B2935218.png)

![5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2935221.png)

![N-[(4-methylphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2935224.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)

![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2935235.png)